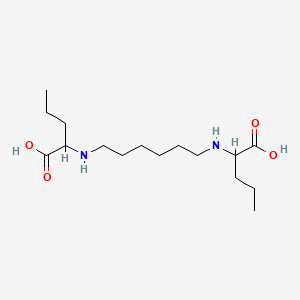
N-(6-((1-Carboxybutyl)amino)hexyl)norvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((1-Carboxybutyl)amino)hexyl)norvaline is a synthetic amino acid derivative. This compound is characterized by its unique structure, which includes a norvaline backbone extended with a hexyl chain and a carboxybutyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((1-Carboxybutyl)amino)hexyl)norvaline typically involves multi-step organic synthesis techniques. One common approach starts with the protection of the amino group of norvaline, followed by the introduction of the hexyl chain through alkylation reactions. The carboxybutyl group is then introduced via amidation reactions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput purification methods such as chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-((1-Carboxybutyl)amino)hexyl)norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The hexyl and carboxybutyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(6-((1-Carboxybutyl)amino)hexyl)norvaline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in protein synthesis and enzyme inhibition. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins, potentially altering their function.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its effects on metabolic pathways and its potential use in treating diseases such as Alzheimer’s and metabolic syndrome.
Industry
In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of N-(6-((1-Carboxybutyl)amino)hexyl)norvaline involves its interaction with specific molecular targets, such as enzymes and receptors. By mimicking natural amino acids, it can inhibit or activate these targets, thereby modulating biological pathways. For example, it may inhibit enzymes involved in metabolic pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Norvaline: A non-proteinogenic amino acid with a similar structure but lacking the hexyl and carboxybutyl groups.
Valine: A natural amino acid that is structurally similar but with different side chains.
Norleucine: Another non-proteinogenic amino acid with a longer hydrocarbon chain.
Uniqueness
N-(6-((1-Carboxybutyl)amino)hexyl)norvaline is unique due to its extended side chains, which confer different chemical and biological properties compared to its simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities to explore new chemical reactions and biological activities.
Propiedades
Número CAS |
6951-98-0 |
|---|---|
Fórmula molecular |
C16H32N2O4 |
Peso molecular |
316.44 g/mol |
Nombre IUPAC |
2-[6-(1-carboxybutylamino)hexylamino]pentanoic acid |
InChI |
InChI=1S/C16H32N2O4/c1-3-9-13(15(19)20)17-11-7-5-6-8-12-18-14(10-4-2)16(21)22/h13-14,17-18H,3-12H2,1-2H3,(H,19,20)(H,21,22) |
Clave InChI |
DLQUALGIOPJZIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)O)NCCCCCCNC(CCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


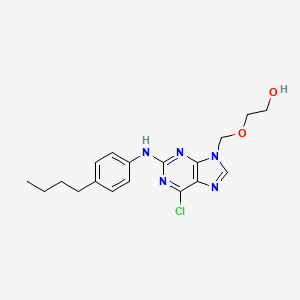
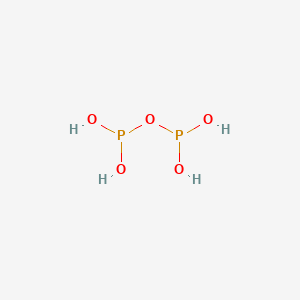
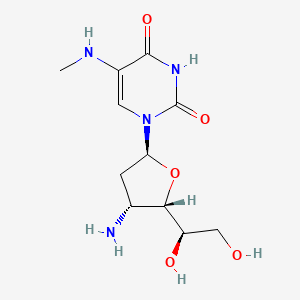
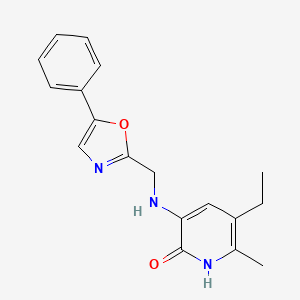
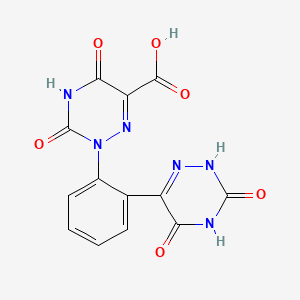


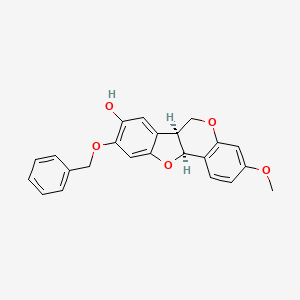

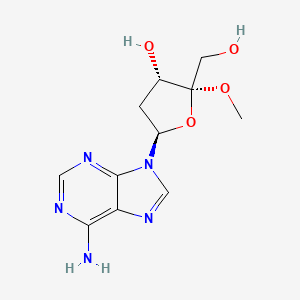

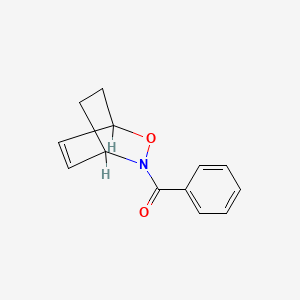
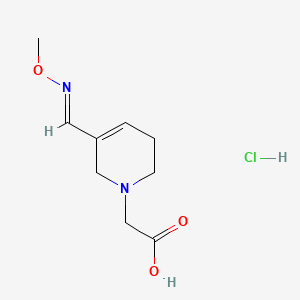
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12786878.png)
